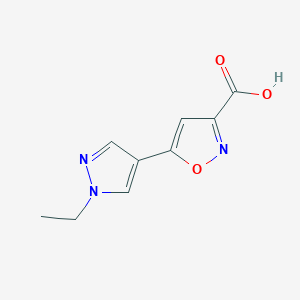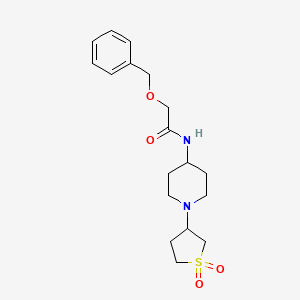![molecular formula C15H12O4 B2440216 4-[(4-Formylphenoxy)methyl]benzoic acid CAS No. 428468-34-2](/img/structure/B2440216.png)
4-[(4-Formylphenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(4-Formylphenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 428468-34-2 . It has a molecular weight of 256.26 . It is a solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The IUPAC name of this compound is 4-[(4-formylphenoxy)methyl]benzoic acid . The InChI Code is 1S/C15H12O4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-9H,10H2,(H,17,18) .Physical And Chemical Properties Analysis
“4-[(4-Formylphenoxy)methyl]benzoic acid” is a solid at room temperature . It has a molecular weight of 256.26 . The compound is stored in a refrigerator .Applications De Recherche Scientifique
Liquid Crystal Synthesis
4-[(4-Formylphenoxy)methyl]benzoic acid has been identified as an intermediate in the synthesis of various liquid crystals, particularly in the domain of ferroelectric and antiferroelectric liquid crystals. The synthesis processes typically involve a series of steps including methylation, acylation, and reduction, demonstrating the compound's pivotal role in developing advanced liquid crystal materials (Dou Qing, 2000).
Pharmacokinetics
There's significant interest in the pharmacokinetic properties of similar benzoic acid derivatives. For instance, a study focused on benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, exploring its pharmacokinetics in rats via both intravenous and oral administrations. This research is indicative of a broader interest in the metabolic pathways and bioavailability of benzoic acid derivatives in medical research (Haoran Xu et al., 2020).
Environmental Applications
4-[(4-Formylphenoxy)methyl]benzoic acid and its derivatives could potentially be relevant in environmental applications, such as the degradation of pollutants. Studies on the degradation pathways of similar compounds, like m-cresol into benzoic acid, indicate potential applications in waste treatment and environmental remediation (K. Londry & P. Fedorak, 1993).
Plant Growth Regulation
Research has been conducted on the physiological activity of benzoic acids in plant growth regulation. This includes exploring the effects of various substituted benzoic acids, which could imply potential agricultural applications for 4-[(4-Formylphenoxy)methyl]benzoic acid in influencing plant growth and development (Mary B. Pybus et al., 1959).
Synthesis of Other Compounds
This compound could also play a role in the synthesis of other important chemical compounds. For example, the synthesis of 4-OH benzoic acid from phenol and CO2, using a Carboxylase enzyme, highlights the utility of benzoic acid derivatives in creating environmentally friendly synthetic pathways (M. Aresta et al., 1998).
Supramolecular Liquid Crystals
Studies have been done on the induction of supramolecular liquid crystal phases through hydrogen-bonding interactions involving benzoic acids. This suggests potential applications in the development of new materials with unique physical properties (M. Naoum et al., 2010).
Analytical Applications
Investigations into the use of benzoic acid derivatives as acid-base indicators in analytical chemistry have been reported. This could point to applications of 4-[(4-Formylphenoxy)methyl]benzoic acid in analytical methods and techniques (W. Kofie et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-formylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)15(17)18/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWZTMPNUCKOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2440133.png)
![3-methyl-7-(2-{[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440136.png)





![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)
![6-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2440146.png)



![2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol](/img/structure/B2440154.png)
